3-Methoxybenzenesulfonamide
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
3-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-11-6-3-2-4-7(5-6)12(8,9)10/h2-5H,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKIEQKVSHDVGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563752 | |
| Record name | 3-Methoxybenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58734-57-9 | |
| Record name | 3-Methoxybenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10563752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxybenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Structure Activity Relationship Sar and Medicinal Chemistry Optimization of 3 Methoxybenzenesulfonamide Derivatives
Positional and Substituent Effects on Biological Activity
The biological activity of 3-methoxybenzenesulfonamide derivatives is highly sensitive to the nature and position of substituents on both the aromatic ring and the sulfonamide nitrogen. These modifications influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its interaction with biological targets.
Influence of Methoxy (B1213986) Group Position and Modifications
In the development of 12-lipoxygenase (12-LOX) inhibitors based on a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold, the 3-methoxy group on the benzyl (B1604629) moiety was found to be essential. nih.gov Its removal resulted in a complete loss of inhibitory activity, and studies confirmed that the 3-position was the most optimal placement for this group. nih.gov This highlights the specific spatial and electronic requirements of the enzyme's binding pocket. Conversely, in a different series of compounds, a 4-methoxy group on the benzenesulfonamide (B165840) ring was found to confer the highest potency, suggesting that the influence of the methoxy position is target-dependent. mdpi.com
Modifications to the methoxy group itself or its replacement have yielded varied results. For instance, in the 12-LOX inhibitor series, replacing the 3-methoxy group on the benzyl ring with methyl, amino, or nitro groups led to a drastic loss of activity. nih.gov However, substituting the 4-methoxy group on the benzenesulfonamide ring with a 4-bromo or 4-chloro substituent maintained or even improved activity. nih.gov
| Compound/Series | Modification | Effect on Biological Activity | Reference |
| 4-((2-hydroxy-benzyl)amino)benzenesulfonamide | Removal of 3-methoxy group | Complete loss of 12-LOX inhibitory activity | nih.gov |
| 4-((2-hydroxy-3-substituted-benzyl)amino)benzenesulfonamide | Replacement of 3-methoxy with methyl, amino, or nitro | Drastic loss of 12-LOX inhibitory activity | nih.gov |
| Anthraquinone-based benzenesulfonamides | Shifting primary sulfonamido functionality from para- to meta-position | Decrease in human Carbonic Anhydrase (hCA) inhibitory activities | mdpi.com |
| N-(5-methoxyphenyl) methoxybenzenesulphonamides | 2,5-dimethoxy substitution on aniline (B41778) ring | Potent cytotoxicity against tumor cell lines | researchgate.net |
Impact of Halogenation on Potency and Selectivity
The introduction of halogen atoms (e.g., chlorine, bromine) onto the benzenesulfonamide scaffold is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. Halogens can alter lipophilicity, influence metabolic stability, and introduce new electronic interactions, such as halogen bonding, which can enhance binding affinity and selectivity. ontosight.ai
For example, in the optimization of anti-influenza hemagglutinin inhibitors, a 2-chloro analogue of the lead benzenesulfonamide compound showed a more than two-fold increase in potency. nih.gov Similarly, the synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-3-methoxybenzenesulfonamide demonstrates the use of chlorination to explore SAR. nih.gov In some cases, replacing a methoxy group with a halogen can be beneficial; a 4-bromo and a 4-chloro derivative of a 12-LOX inhibitor showed comparable or improved activity over the 4-methoxy version. nih.govnih.gov
The position of the halogen is crucial. Halogenation can orient the ring within a binding site, thereby affecting affinity and selectivity for a specific target, as seen in the design of selective carbonic anhydrase inhibitors. mdpi.com
| Base Scaffold | Halogenation | Effect on Potency/Selectivity | Reference |
| cis-3-(5-hydroxy-1,3,3-trimethylcyclohexylmethylamino)benzenesulfonamide | 2-Chloro substitution | >2-fold increase in anti-influenza activity | nih.gov |
| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | Replacement of 4-methoxy with 4-bromo or 4-chloro | Maintained or improved 12-LOX inhibitory activity | nih.gov |
| N-(5-methoxyphenyl)-2,5-dimethoxybenzenesulphonamide | 4-Bromination | Potent cytotoxicity against MCF7 breast cancer cells | researchgate.nettandfonline.com |
| Benzenesulfonamide | 5-Chloro substitution | Used to modify electronic effects and reactivity | ontosight.ai |
Role of N-Substituents (e.g., Cyclopentyl, Cyclohexyl, Heteroaryl, Alkyl, Acyl) on Target Interaction
The sulfonamide nitrogen (N) provides a key point for chemical modification, and the nature of the N-substituent plays a pivotal role in determining target interaction, potency, and pharmacokinetic properties. A wide variety of substituents, including alkyl, cycloalkyl, acyl, and heteroaryl groups, have been explored.
In the development of anti-influenza agents, a cis-3-(5-hydroxy-1,3,3-trimethylcyclohexylmethylamino) group was identified as a potent N-substituent. nih.govacs.org Studies on other scaffolds have shown that N-alkylation with increasing chain length can lead to a dramatic loss of activity, whereas corresponding N-alkynyl derivatives may retain activity, suggesting the involvement of π-π interactions. nih.gov
The introduction of bulky or rigid groups, such as a cyclopentyl or adamantyl moiety, can be advantageous for specific targets. ontosight.aiacs.org For instance, N-cyclopentyl substitution is a feature in some benzenesulfonamide derivatives studied for their potential as carbonic anhydrase inhibitors. ontosight.ai
Heteroaryl substituents are also widely used to improve activity and selectivity. N-arylation with various heteroaryl bromides, such as benzothiazole, benzoxazole (B165842), and thiophene, has led to potent 12-LOX inhibitors. nih.govnih.gov Similarly, N-pyridinyl and N-pyrimidinyl groups are common in sulfonamide design. rsc.org
| N-Substituent Class | Example Substituent | Observed Effect/Application | Reference(s) |
| Cycloalkyl | Cyclopentyl | Investigated for carbonic anhydrase inhibition | ontosight.ai |
| cis-3-(5-hydroxy-1,3,3-trimethylcyclohexylmethylamino) | Potent anti-influenza activity | nih.govacs.org | |
| Alkyl | Methyl, Ethyl | Generally more potent than larger, polar substitutions in some tubulin inhibitors | researchgate.net |
| N-(3-(diethylamino)propyl) | Explored for modifying biological activity | ontosight.ai | |
| Acyl | Acyl groups | Can dramatically decrease activity in some series | acs.org |
| Heteroaryl | Benzothiazole, Benzoxazole, Thiophene | Potent 12-LOX inhibition | nih.govnih.gov |
| Pyridine, Pyrimidine | Common motifs in bioactive sulfonamides | rsc.org |
Pharmacophore Identification and Lead Compound Optimization
Pharmacophore modeling is a crucial step in modern drug discovery that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. columbiaiop.ac.in For benzenesulfonamide derivatives, a typical pharmacophore model includes features such as hydrogen bond acceptors (e.g., sulfonamide oxygens), hydrogen bond donors (e.g., sulfonamide N-H), and aromatic rings. nih.govnih.govjppres.com
Once a pharmacophore model is established, it serves as a template for lead compound optimization. rsc.orgresearchgate.net This process involves systematically modifying a "hit" or "lead" compound to improve its potency, selectivity, and pharmacokinetic properties while retaining the key pharmacophoric features. rsc.orgnih.gov Strategies include scaffold hopping, fragment-based design, and bioisosteric replacement. researchgate.net
For example, after identifying a hit from high-throughput screening, a hit-to-lead optimization program for a series of benzene (B151609) sulfonamides involved the synthesis of approximately 200 compounds to refine their activity. rsc.orgnih.gov In another study, structural optimization of a lead compound produced derivatives with nearly 10-fold greater potency by modifying substituents based on SAR data. dovepress.com Array-based gene expression studies can also help illuminate the essential pharmacophore structure by linking structural motifs to specific cellular pathway responses. nih.govacs.org
Structure-Gene Expression Relationship Studies in Sulfonamide Research
A powerful, modern approach to understanding SAR is to analyze how structural modifications affect gene expression profiles in cells. This method, known as a structure-gene expression relationship (SGER) study, uses high-density oligonucleotide microarrays to create a transcriptional "fingerprint" for each compound. nih.govacs.org This allows for the classification of compounds based on their molecular mechanism rather than just their phenotypic effects. nih.govacs.org
Pioneering research on antitumor sulfonamides has demonstrated the utility of this approach. nih.gov In these studies, different classes of sulfonamide derivatives were found to induce distinct changes in gene expression. For example, one class of sulfonamides acted as antimitotic agents that disrupted tubulin polymerization, while another class caused cell cycle arrest in the G1 phase. nih.govacs.org
Notably, the analysis revealed that a compound like N-(3-chloro-7-indolyl)-4-methoxybenzenesulfonamide possessed a dual character, sharing gene expression profile similarities with both classes of agents, a nuance not apparent from cell-based screening alone. nih.gov These SGER studies provide invaluable insights into the drug-sensitive cellular pathways and help to confirm the pharmacophore structures responsible for a given biological response. nih.govacs.org
| Compound Class/Structure | Primary Mechanism | Characteristic Gene Expression Change | Reference |
| N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010) Class | Antimitotic (Tubulin disruption) | Down-regulation of α-tubulin transcripts | acs.org |
| N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070) Class | G1/S phase cell cycle arrest | Dominant transcriptional repression | acs.org |
| N-(3-chloro-7-indolyl)-4-methoxybenzenesulfonamide | Dual character | Resembles both E7010 and E7070 profiles | nih.gov |
Computational Approaches in SAR Analysis
Computational chemistry has become an indispensable tool in medicinal chemistry for rationalizing and predicting the SAR of compounds like this compound derivatives. These in silico methods provide insights into how a molecule interacts with its target protein at an atomic level, guiding the design of more potent and selective inhibitors. nih.gov
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are widely used. nih.govtandfonline.comtandfonline.comresearchgate.net These techniques build statistical models that correlate the 3D steric, electrostatic, and hydrophobic fields of a series of molecules with their biological activities. nih.govtandfonline.com The resulting contour maps visualize regions where modifications would likely increase or decrease activity, providing a roadmap for new compound design. tandfonline.comresearchgate.net
Molecular docking is another fundamental technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govresearchgate.net It helps to understand the binding mode and rationalize the SAR data observed experimentally. researchgate.net For example, docking studies can reveal key hydrogen bonds or hydrophobic interactions between a sulfonamide derivative and the amino acid residues in the active site of an enzyme like carbonic anhydrase. nih.govnih.gov
These computational approaches are often used together. The results from 3D-QSAR models can be validated by molecular docking simulations, leading to the design of novel molecules with predicted high activity, which can then be synthesized and tested. researchgate.net
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed in drug design to understand the binding mechanisms of ligands, such as this compound derivatives, within the active sites of protein targets.
Research has utilized molecular docking to investigate the interaction of sulfonamide derivatives with a variety of biological targets. In one study, docking simulations were performed on sulfonamide derivatives targeting the BRD4 receptor (PDB ID: 4BJX), which is implicated in acute myeloid leukemia. nih.gov The results indicated that the methoxy-substituted phenyl ring played a significant role in the binding, with hydrophobic and electrostatic substituents enhancing interactions with the target. nih.gov The simulations revealed favorable binding energies, supported by the formation of hydrogen and hydrophobic bonds with key residues in the protein's active site. nih.gov
Similarly, docking studies have been crucial in developing benzenesulfonamide-based inhibitors for human carbonic anhydrase (hCA) isoforms, particularly hCA IX, a validated cancer target. nih.gov These simulations showed that derivatives could efficiently bind within the active site cavity of hCA IX, with fragments like thiazolidinone playing a key role in the interaction. nih.gov
In the pursuit of new anticancer agents, docking studies of 1,4-benzenesulfonamide derivatives with the enzyme Glyoxalase I (Glx-I) have been conducted. nih.govdovepress.com These studies helped to illustrate the binding mode of potent inhibitors within the Glx-I active site. nih.gov For instance, the potent activity of (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid was rationalized through its predicted interactions within the enzyme's active site. nih.gov
Furthermore, molecular docking has been applied to understand the binding of 3,4,5-trimethoxyphenyl substituted triazolylthioacetamides to the colchicine-binding site of tubulin. nih.gov These simulations suggested that the derivatives could form stable interactions, providing a structural basis for their potent tubulin polymerization inhibitory activity. nih.gov The development of phenothiazine-3-sulphonamide derivatives as antimicrobial agents also benefited from docking simulations, which predicted binding energies against various microbial protein targets. pandawainstitute.com
Table 1: Molecular Docking Studies of Benzenesulfonamide Derivatives
| Derivative Class | Target Protein | Key Findings | Reference |
|---|---|---|---|
| Methoxy-substituted phenyl sulfonamides | BRD4 Receptor | Favorable binding energies; hydrogen and hydrophobic bonds with key residues. | nih.gov |
| Benzenesulfonamide-thiazolidinones | Carbonic Anhydrase IX (hCA IX) | Efficient binding in the active site; thiazolidinone fragment is important for interaction. | nih.gov |
| 1,4-Benzenesulfonamide-diazenyls | Glyoxalase I (Glx-I) | Elucidation of binding modes for potent inhibitors. | nih.gov |
| Phenothiazine-3-sulphonamides | Microbial Proteins | Predicted binding energies ranged from -5.1 to -7.6 kcal/mol. | pandawainstitute.com |
| 3,4,5-Trimethoxyphenyl triazolylthioacetamides | Tubulin (Colchicine-binding site) | Formation of stable interactions, explaining inhibitory activity. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable in medicinal chemistry for predicting the activity of novel compounds and for understanding the physicochemical properties that determine their potency.
For sulfonamide derivatives, 3D-QSAR studies have been particularly informative. Models such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed to guide the design of potent inhibitors for various targets. In a study on BRD4 inhibitors, 3D-QSAR models were developed for a series of sulfonamide derivatives. nih.gov The contour plots generated from these models were pivotal in designing more effective inhibitors, highlighting the beneficial impact of bulkier substituents on the pyridinone ring and hydrophobic/electrostatic groups on the methoxy-substituted phenyl ring. nih.gov The robustness and reliability of these models were confirmed through internal and external validation. nih.gov
Another 3D-QSAR study focused on 61 potent sulfonamide inhibitors of carbonic anhydrase II (CAII). nih.gov Both ligand-based and receptor-based approaches were used to build CoMFA and CoMSIA models. The receptor-based models, which used bioactive conformations from docking studies, showed superior statistical significance with a CoMFA q² of 0.623 and r² of 0.986, and a CoMSIA q² of 0.562 and r² of 0.987. nih.gov These models suggested that heterocyclic sulfonamides are generally more active than aromatic ones. nih.gov
In the context of developing antidiabetic agents, a 3D-QSAR model was created for benzoxazole benzenesulfonamide derivatives targeting fructose-1,6-bisphosphatase. chemijournal.comresearchgate.net A statistically significant model was built (R² = 0.9686, q² = 0.72), which correlated the effects of hydrophobic, electron-withdrawing, and hydrogen-bond donor groups with biological activity. chemijournal.comresearchgate.net This model was subsequently used for virtual screening to identify new potential leads. chemijournal.comresearchgate.net Similarly, 3D-QSAR studies on triaryl sulfonamides confirmed that the presence of three bulky groups is crucial for high binding affinity at the cannabinoid 2 (CB2) receptor. nih.gov
Table 2: QSAR Studies on Benzenesulfonamide Derivatives
| Derivative Class | Target/Activity | Model Type | Statistical Parameters | Key Findings | Reference |
|---|---|---|---|---|---|
| Sulfonamides | BRD4 Inhibition | 3D-QSAR (CoMFA, CoMSIA, HQSAR) | Robust internal and external validation reported. | Bulkier and hydrophobic/electrostatic substituents on specific rings enhance activity. | nih.gov |
| Sulfonamides | Carbonic Anhydrase II Inhibition | 3D-QSAR (CoMFA, CoMSIA) | Receptor-based CoMFA: q²=0.623, r²=0.986 | Receptor-based models were more predictive; heterocyclic sulfonamides favored. | nih.gov |
| Benzoxazole benzenesulfonamides | Antidiabetic (Fructose-1,6-bisphosphatase) | 3D-QSAR | R²=0.9686, q²=0.72 | Correlated hydrophobic, electron-withdrawing, and H-bond donor features with activity. | chemijournal.comresearchgate.net |
| Triaryl sulfonamides | Cannabinoid Receptor 2 (CB2) Binding | 3D-QSAR | - | Confirmed the importance of three bulky ring groups for high affinity. | nih.gov |
Compound Index
Mechanisms of Action and Molecular Targets of 3 Methoxybenzenesulfonamide and Its Derivatives
Enzyme Inhibition Profiles
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. tandfonline.compjps.pk They are involved in numerous physiological and pathological processes, including pH regulation, CO₂ homeostasis, and biosynthetic reactions. tandfonline.compjps.pk The sulfonamide group is a classic zinc-binding group, making benzenesulfonamides a major class of CA inhibitors (CAIs). nih.gov Derivatives of 3-methoxybenzenesulfonamide have been extensively studied as inhibitors of various CA isoenzymes.
Human carbonic anhydrase IX (hCA IX) is a transmembrane, tumor-associated isoform that is overexpressed in many solid tumors in response to hypoxia. plos.orgnih.govnih.gov Its expression is linked to the regulation of the tumor microenvironment's pH, contributing to tumor progression, invasion, and resistance to therapy. plos.orgresearchgate.net Consequently, CA IX has emerged as a significant target for the development of novel anticancer drugs. nih.govrug.nl
Derivatives of benzenesulfonamide (B165840) are designed to selectively target this extracellular enzyme. acs.org Ureido-substituted benzenesulfonamides (USBs) have been identified as potent and selective inhibitors of CA IX activity. plos.orgmdpi.com The selectivity of these inhibitors is crucial to avoid side effects from the inhibition of other, ubiquitously expressed CA isoforms. plos.org Studies have shown that the inhibitory profiles of these compounds depend on the substitution patterns on the benzenesulfonamide scaffold. nih.gov For instance, certain triazole-based derivatives have demonstrated highly effective, low nanomolar inhibition of hCA IX. nih.govnih.gov The development of these inhibitors is a promising strategy for creating conceptually new antimetastatic and antitumor drugs. researchgate.net
Table 1: Inhibition of Tumor-Associated Carbonic Anhydrase IX (hCA IX) by Benzenesulfonamide Derivatives Kᵢ represents the inhibition constant, with lower values indicating higher potency.
| Compound Class/Derivative | Inhibition Constant (Kᵢ) against hCA IX | Source(s) |
| Ureido-substituted benzenesulfonamide (SLC-0111) | 45 nM | mdpi.com |
| Triazolo-pyridine benzenesulfonamides (e.g., 16, 17) | Low nanomolar range | nih.gov |
| Triazole derivative 12 | 4.8 nM | nih.gov |
| Triazole derivative 16 | 1.9 nM | nih.gov |
| Sulfonate CAIs (Compounds 30-51) | 3.2–459.4 nM | mdpi.com |
| Benzenesulfonamide-triazole conjugates | Low nanomolar to subnanomolar range | nih.gov |
| Hydrazonoquinazolines (e.g., 2, 5, 7) | 5.8–49.2 nM | mdpi.com |
| Dihydropyrimidinone derivatives (e.g., 10b, 17a) | Nanomolar range, selective | rsc.orgnih.gov |
Beyond the tumor-associated CA IX, benzenesulfonamide derivatives exhibit inhibitory activity against other CA isoenzymes, most notably the cytosolic isoforms hCA I and hCA II. tandfonline.comtandfonline.com These isoforms are present in high concentrations in various tissues, including red blood cells, and are targets for diuretics and antiglaucoma agents. tandfonline.comtandfonline.com
Many benzenesulfonamide derivatives show moderate to potent inhibition of hCA I and hCA II. tandfonline.comtandfonline.comnih.gov For example, a series of secondary/tertiary sulfonamides demonstrated inhibition constants in the low micromolar to sub-micromolar range against both hCA I and hCA II. tandfonline.comtandfonline.com The inhibitory potency can be significantly influenced by the specific substituents on the benzene (B151609) ring. tandfonline.comresearchgate.net
Carbonic anhydrase VI (CA VI), a secretory isoform found in saliva and serum, is also inhibited by some benzenesulfonamide derivatives. researchgate.nettandfonline.com The inhibition constants against hCA VI for a series of tosylated aromatic amines were found to be in the micromolar to sub-micromolar range. researchgate.nettandfonline.com The varied activity of these compounds against different isoforms highlights the potential to design isoform-selective inhibitors for specific therapeutic applications. plos.orgrsc.org
Table 2: Inhibition of Cytosolic and Secretory Carbonic Anhydrases by Benzenesulfonamide Derivatives Kᵢ represents the inhibition constant, with lower values indicating higher potency.
| Compound Class/Derivative | Kᵢ against hCA I (µM) | Kᵢ against hCA II (µM) | Kᵢ against hCA VI (µM) | Source(s) |
| Secondary/tertiary sulfonamides | 0.181–6.01 | 0.209–0.779 | Not Reported | tandfonline.comtandfonline.com |
| Tosylated aromatic amines (Compounds 1-14) | 1.130–448.2 | 0.103–14.3 | 0.340–42.39 | researchgate.nettandfonline.com |
| Sulfonamides with GABA moieties (e.g., 14, 22-25) | Medium potency | 0.0044–0.0294 | Not Reported | nih.gov |
| Sulfonate CAIs (Compounds 30-51) | 0.0516–>10 | 0.0009–0.3638 | Not Reported | mdpi.com |
The sulfonamide chemical motif is famously associated with antibacterial action through the inhibition of the folate biosynthesis pathway. rsc.org This pathway is essential for bacteria but absent in humans, making it an excellent target for antimicrobial agents. rsc.org Specifically, sulfonamides act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the pathway. ontosight.ainih.govnih.govwikipedia.org
DHPS catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate. nih.gov Due to their structural similarity to pABA, sulfonamides, including derivatives of this compound, can bind to the pABA site on the enzyme, thereby blocking the synthesis of dihydropteroate, a precursor to folic acid. nih.gov This disruption of folate synthesis inhibits bacterial growth and division. rsc.org Some research has focused on creating hybrid molecules that dually inhibit both DHPS and another key enzyme in the pathway, dihydrofolate reductase (DHFR). nih.gov
Lipoxygenases (LOXs) are a family of enzymes that catalyze the oxidation of polyunsaturated fatty acids, producing bioactive metabolites involved in inflammation, cell proliferation, and other physiological responses. nih.gov Platelet-type 12-lipoxygenase (12-LOX) has been implicated in the pathophysiology of several diseases, including diabetes, thrombosis, and cancer. nih.gov
Research has led to the identification and optimization of benzenesulfonamide derivatives as potent and selective inhibitors of 12-LOX. nih.gov Specifically, a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold has been developed into compounds with nanomolar potency against 12-LOX and excellent selectivity over other related enzymes. nih.gov These inhibitors have shown the ability to reduce 12-HETE (a product of 12-LOX) in human platelets and β-cells, demonstrating their potential as therapeutic agents. nih.gov
Urea (B33335) transporters (UTs) are membrane proteins that facilitate the transport of urea across cell membranes and are critical for the kidney's ability to concentrate urine. jscimedcentral.comnih.gov The inhibition of UTs, particularly UT-A1 located in the kidney's inner medullary collecting ducts, presents a novel diuretic mechanism that is salt-sparing. jscimedcentral.comnih.gov
Derivatives of benzenesulfonamide have been identified as effective inhibitors of urea transporters. nih.govchiralen.com For instance, N-(2,3-Dihydrobenzo[b] ontosight.aimdpi.comdioxin-6-yl)-3-methoxybenzenesulfonamide is noted as a urea transporter inhibitor. chiralen.com More complex structures incorporating a substituted benzenesulfonamide linked to a 1,2,4-triazolo[4,3-a]quinoxaline scaffold have been discovered as highly potent UT-A1 inhibitors, with IC₅₀ values in the nanomolar to low-micromolar range. nih.gov These inhibitors act noncompetitively and reversibly, disrupting the kidney's countercurrent mechanism to produce a diuretic response. nih.gov The development of UT inhibitors is a promising area for creating new diuretics for conditions like edema and hyponatremia. nih.govresearchgate.net
Table 3: Inhibition of Urea Transporters (UT) by Benzenesulfonamide Derivatives IC₅₀ represents the half-maximal inhibitory concentration.
| Compound/Derivative | Target | IC₅₀ | Source(s) |
| 1,2,4-Triazolo[4,3-a]quinoxaline 8aa | UT-A1 | ~0.8 µM | nih.gov |
| 1,2,4-Triazolo[4,3-a]quinoxaline 8bl | UT-A1 | ~0.3 µM | nih.gov |
| 1,2,4-Triazolo[4,3-a]quinoxaline 8ay | UT-A1 | ~150 nM | nih.gov |
| 1,2,4-Triazolo[4,3-a]quinoxaline 8ay | UT-B | ~2 µM | nih.gov |
Interactions with Metalloenzymes
A significant mechanism of action for benzenesulfonamide derivatives is the inhibition of metalloenzymes, particularly carbonic anhydrases (CAs). rsc.orgpjps.pknih.gov CAs are a family of zinc-containing enzymes that play a critical role in regulating pH homeostasis, a process often dysregulated in tumor microenvironments. tandfonline.comnih.gov The overexpression of certain CA isoforms, such as CA IX, is associated with tumor progression and poor prognosis, making them a key therapeutic target. rsc.orgnih.govtandfonline.com
Sulfonamides, including derivatives of this compound, are known to be potent carbonic anhydrase inhibitors (CAIs). rsc.orgpjps.pk The primary sulfonamide moiety (SO₂NH₂) is a classical zinc-binding group that anchors the inhibitor to the Zn(II) ion in the enzyme's active site. pjps.pknih.gov However, even secondary and tertiary benzenesulfonamides have been shown to inhibit CA isoforms, likely by binding at the entrance of the active site cavity rather than directly to the zinc ion. tandfonline.com
Research has demonstrated that various benzenesulfonamide derivatives exhibit inhibitory activity against different human (h) CA isoforms, including the cytosolic hCA I and hCA II, and the tumor-associated transmembrane isoform hCA IX. rsc.orgtandfonline.comnih.govnih.gov For instance, a series of 4-thiazolone-based benzenesulfonamides were evaluated for their selective inhibitory effect on CA IX over CA II. rsc.org Similarly, studies on benzenesulfonamide-triazole conjugates revealed effective inhibition of hCA IX. nih.gov The inhibitory potential is often quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.
| Compound/Derivative Class | Target Isoform | Inhibition Potency (Kᵢ or IC₅₀) | Reference |
|---|---|---|---|
| Amino Thiazole Coumarin (B35378) Benzenesulfonamide (Compound I) | hCA IX | Kᵢ: 25.04 nM | rsc.org |
| Diamide-based Benzenesulfonamide (Compound III) | hCA IX | Potent Inhibition | rsc.org |
| Tosyl Derivative (Compound 3) | hCA I | Kᵢ: 0.181 µM | tandfonline.com |
| Tosyl Derivatives (General) | hCA II | Kᵢ: 0.209–0.779 µM | tandfonline.com |
| Benzenesulfonamide-Triazole Conjugate (Compound 14) | hCA IX | Effective Inhibition | nih.gov |
| Benzenesulfonamide-Triazole Conjugate (Compound 16) | hCA IX | Effective Inhibition | nih.gov |
| Benzenesulfonamide-Triazole Conjugate (Compound 17) | hCA IX | Effective Inhibition | nih.gov |
| Boc-GABA Derivative (Compound 14) | hCA II | Kᵢ: 4.4–29.4 nM | nih.gov |
**4.2. Cellular and Molecular Pathway Modulation
Beyond direct enzyme inhibition, this compound derivatives modulate a range of intracellular signaling pathways that are fundamental to the cancer phenotype. These effects converge to suppress tumor growth by inducing programmed cell death and halting the cell cycle.
A key anticancer mechanism of this compound derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. nih.govtandfonline.com This process is often mediated by the generation of reactive oxygen species (ROS). nih.govd-nb.info Elevated ROS levels beyond the antioxidant capacity of malignant cells can trigger apoptotic pathways. nih.govd-nb.info One study demonstrated that a novel aminobenzenesulfonamide derivative, designated 3c, induces apoptosis in colorectal cancer cells by increasing ROS production. nih.govd-nb.info
The apoptotic cascade initiated by these compounds involves several key molecular events:
Modulation of Bcl-2 Family Proteins : Treatment with derivatives can alter the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. nih.govd-nb.infoingentaconnect.com For example, the derivative 3c was found to increase the expression of the tumor suppressor p53 and the pro-apoptotic protein Bax, while decreasing the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL. nih.govd-nb.info Another derivative, 4t-CHQ, was shown to enhance the Bax/Bcl-2 expression ratio in leukemia cells. ingentaconnect.com
Mitochondrial Disruption and Cytochrome C Release : The shift towards pro-apoptotic proteins leads to the release of cytochrome c from the mitochondria. nih.govd-nb.info
Caspase Activation and PARP Cleavage : The release of cytochrome c activates a cascade of cysteine proteases known as caspases (e.g., caspase-3, -8, -9). nih.govnih.gov Activated caspases then cleave key cellular substrates, including poly-ADP-ribose polymerase (PARP), which is a hallmark of apoptosis. nih.govd-nb.info
Derivatives of this compound have demonstrated significant antiproliferative activity against a wide range of human cancer cell lines. nih.govimmunopathol.com This inhibitory effect is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the proliferation of 50% of the cells. Numerous studies have synthesized and evaluated series of benzenesulfonamide derivatives, identifying compounds with potent, often nanomolar to low-micromolar, antiproliferative activities. tandfonline.comnih.govmdpi.comtandfonline.com For instance, the benzenesulfonamide derivative BA-3b showed IC₅₀ values ranging from 0.007 to 0.036 µM against a panel of seven cancer cell lines. nih.gov Another compound, 5c, exhibited potent activity against MCF-7 breast cancer and A549 lung cancer cells with IC₅₀ values of 0.51 µM and 0.33 µM, respectively. tandfonline.com
| Compound | Cell Line | Cancer Type | Antiproliferative Potency (IC₅₀) | Reference |
|---|---|---|---|---|
| BA-3b | Various (7 lines) | Various | 0.007 - 0.036 µM | nih.gov |
| D13 | HeLa | Cervical Cancer | 1.34 µM | mdpi.com |
| Compound 5c | MCF-7 | Breast Cancer | 0.51 µM | tandfonline.com |
| Compound 5c | A549 | Lung Cancer | 0.33 µM | tandfonline.com |
| Compound 13d | UM-UC-3 | Bladder Cancer | 0.9 µM | tandfonline.com |
| Compound 13d | RT-112 | Bladder Cancer | 0.7 µM | tandfonline.com |
| 11f | PC-3 | Prostate Cancer | 4.08 µM | mdpi.com |
The antiproliferative effects of this compound derivatives are closely linked to their ability to disrupt the normal progression of the cell cycle. ingentaconnect.comtandfonline.com The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. By interfering with this process, these compounds can halt the proliferation of rapidly dividing cancer cells.
A primary molecular target for many potent anticancer sulfonamide derivatives is tubulin. nih.govtandfonline.commdpi.com Microtubules are essential components of the cytoskeleton, formed by the polymerization of α- and β-tubulin heterodimers. tandfonline.comnih.gov Their dynamic instability—the process of alternating between periods of polymerization (growth) and depolymerization (catastrophe)—is crucial for many cellular functions, especially the formation of the mitotic spindle during cell division. tandfonline.comutoronto.ca
Derivatives of this compound can act as microtubule-targeting agents by inhibiting tubulin polymerization. nih.govmdpi.comtandfonline.comtandfonline.com By binding to tubulin, often at the colchicine-binding site on the β-subunit, these compounds prevent the assembly of microtubules. mdpi.comtandfonline.commdpi.com This disruption of microtubule dynamics triggers the mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. tandfonline.commdpi.com The potency of these compounds as tubulin polymerization inhibitors is often measured by their IC₅₀ value in tubulin assembly assays. For instance, compound 16a, a tricyclic analogue of N-[2-(4-Hydroxyphenylamino)-pyridin-3-yl]-4-methoxy-benzenesulfonamide, was a significant inhibitor of tubulin assembly with an IC₅₀ of 0.812 µM. nih.govresearchgate.net Another derivative, compound 5c, also exhibited a strong ability to inhibit tubulin polymerization with an IC₅₀ value of 2.8 µM. tandfonline.com
| Compound | Inhibitory Potency (IC₅₀) | Reference |
|---|---|---|
| 16a | 0.812 µM | nih.govresearchgate.net |
| D13 | 6.74 µM | mdpi.com |
| 5c | 2.8 µM | tandfonline.com |
| 11f | 2.41 µM | mdpi.com |
In addition to their direct effects on tumor cells, derivatives of this compound can also exhibit antivascular properties, targeting the process of angiogenesis. nih.govresearchgate.net Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. nih.govregmednet.com
The antivascular activity of these compounds is demonstrated by their ability to inhibit key steps in the angiogenic cascade, including:
Inhibition of Cell Migration and Invasion : Cancer cell migration and invasion are prerequisites for metastasis. Certain sulfonamide derivatives have been shown to inhibit the migratory and invasive capabilities of cancer cells. tandfonline.comnih.gov For example, the aminobenzenesulfonamide derivative 3c was found to inhibit the migration of colorectal cancer cells. nih.gov Another derivative, 13d, not only inhibited the migration of bladder cancer cells but also regulated migration-related protein markers like E-cadherin and N-cadherin. tandfonline.com
Inhibition of Endothelial Tube Formation : A crucial step in angiogenesis is the organization of endothelial cells into three-dimensional, tube-like structures that form the basis of new blood vessels. nih.gov Potent derivatives, such as compound 16a, have been shown to effectively inhibit this endothelial tube formation in vitro, demonstrating direct anti-angiogenic effects. nih.govresearchgate.net
By disrupting these processes, this compound derivatives can impede the development of a tumor's blood supply, thereby "starving" the tumor and preventing its growth and spread.
Functional Suppression of Transcriptional Activators (e.g., NF-Y)
A significant mechanism of antitumor action for some sulfonamide derivatives involves the functional suppression of the transcriptional activator NF-Y (Nuclear Factor Y). rug.nlresearchgate.net NF-Y is a ubiquitous transcription factor composed of three subunits (NF-YA, NF-YB, and NF-YC) that plays a critical role in regulating the expression of a multitude of genes essential for cell cycle progression and proliferation. It recognizes and binds to the CCAAT box, a common promoter element in genes such as cyclins and cyclin-dependent kinases.
Certain sulfonamide derivatives have been shown to inhibit tumor cell growth by interfering with NF-Y's function. rug.nlresearchgate.net This suppression is not typically due to the direct inhibition of DNA binding but rather through mechanisms that disrupt the transcriptional activation process following NF-Y binding. By functionally suppressing NF-Y, these compounds can induce cell cycle arrest, particularly in the G1 phase, thereby inhibiting the uncontrolled proliferation characteristic of cancer cells. rug.nlresearchgate.net This mode of action represents a targeted approach to cancer therapy by modulating a key regulator of cell growth.
Angiogenesis Inhibition via Matrix Metalloproteinase (MMP) Modulation
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This process heavily relies on the degradation of the extracellular matrix (ECM), which is primarily carried out by a family of zinc-dependent enzymes known as matrix metalloproteinases (MMPs). mdpi.comnih.gov Several sulfonamide derivatives, including those based on the methoxybenzenesulfonamide structure, have been identified as inhibitors of MMPs, thus functioning as anti-angiogenic agents. rug.nlmolaid.com
MMPs degrade various components of the ECM, allowing endothelial cells to migrate and form new vascular structures. nih.gov MMPs such as MMP-2 and MMP-9 are particularly crucial for this process. nih.govfrontiersin.org By inhibiting these enzymes, sulfonamide-based MMP inhibitors (MMPIs) prevent the breakdown of the ECM, thereby halting endothelial cell migration and the subsequent formation of new blood vessels that tumors require for sustenance and expansion. rug.nlnih.gov The development of selective MMPIs is an area of active research, aiming to target specific MMPs that are overexpressed in cancerous tissues while sparing those involved in normal physiological processes. nih.gov
| MMP Target | Primary Substrates | Role in Angiogenesis |
|---|---|---|
| MMP-1 (Collagenase-1) | Collagens (I, II, III), Gelatin | Degrades endothelial basement membrane, releasing angiogenic factors. frontiersin.org |
| MMP-2 (Gelatinase-A) | Gelatin, Collagens (IV, V, VII), Elastin, Fibronectin | Key role in ECM remodeling and neovascularization. nih.gov |
| MMP-3 (Stromelysin-1) | Proteoglycans, Fibronectin, Laminin, Collagen (IV, V) | Promotes tumor development and can upregulate other MMPs. mdpi.comnih.gov |
| MMP-9 (Gelatinase-B) | Gelatin, Collagens (IV, V), Elastin | Facilitates the transition from vascular quiescence to active angiogenesis. frontiersin.org |
| MMP-14 (MT1-MMP) | Pro-MMP-2, Collagen (I, II, III), Fibronectin | Increases cell migration, angiogenesis, and cell invasion. nih.gov |
Receptor Interaction and Modulation
A prominent derivative of this compound, 5-(2,4-diaminopyrimidin-5-yloxy)-4-isopropyl-2-methoxybenzenesulfonamide (also known as gefapixant (B1671419) or AF-219), functions as a potent and selective negative allosteric modulator of P2X3 receptors. scispace.comnih.govfrontiersin.org P2X3 receptors are ATP-gated cation channels predominantly found on sensory neurons and are implicated in nociception and the signaling of pain and irritation. scispace.comgoogle.com
Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site for the natural ligand, in this case, ATP. nih.govresearchgate.net This binding induces a conformational change in the receptor that alters its function. Gefapixant binds to a druggable allosteric pocket within the P2X3 receptor, located between the lower body and left flipper domains of the protein's extracellular portion. researchgate.netpnas.org This interaction inhibits the channel's function without competing with ATP for its binding site. nih.govresearchgate.net This mechanism allows for high selectivity for P2X3-containing receptors over other P2X subtypes. scispace.com The negative allosteric modulation by gefapixant effectively dampens the activation of sensory nerves in response to ATP, which is released from cells during injury or inflammation. google.com
| Compound | Target Receptor | Inhibitory Concentration (IC50) | Modulation Type |
|---|---|---|---|
| Gefapixant (AF-219) | Human P2X3 | ~30 nM scispace.com | Negative Allosteric Modulator nih.gov |
| Human P2X2/3 | ~100-250 nM scispace.com |
Mechanisms Underlying Antimicrobial and Antibiofilm Activity
Derivatives of this compound have also been synthesized and evaluated for their antimicrobial and antibiofilm properties. The primary mechanism for the antibacterial action of sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS). nih.gov DHPS is a key enzyme in the bacterial pathway for synthesizing folic acid (folate), an essential nutrient that bacteria must produce themselves. Folate is a precursor for the synthesis of nucleotides, and therefore, its depletion halts DNA replication and bacterial growth. nih.gov
In addition to this classic antibacterial mechanism, certain novel quinoline (B57606) derivatives bearing a methoxybenzenesulfonamide moiety have demonstrated significant antibiofilm activity. nih.gov Biofilms are structured communities of bacteria encased in a self-produced matrix, which confers increased resistance to antibiotics. The antibiofilm mechanism of these compounds appears to involve the disruption of the bacterial cell membrane. nih.gov Studies have shown that treatment with these derivatives leads to a significant leakage of cellular proteins from bacteria like E. coli. This suggests that the compounds create pores or cause substantial damage to the cell membrane, compromising its integrity and leading to the inhibition of biofilm formation and the eradication of established biofilms. nih.govnih.gov
| Compound Derivative | Pathogen | Minimum Inhibitory Concentration (MIC) in µg/mL |
|---|---|---|
| 4-((7-methoxyquinolin-4-yl)amino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide (3l) | Escherichia coli | 7.812 nih.gov |
| Candida albicans | 31.125 nih.gov | |
| N-(guanidinyl)-4-((7-methoxyquinolin-4-yl)amino)benzenesulfonamide (3c) | Escherichia coli | 15.625 nih.gov |
| Staphylococcus aureus | 15.625 nih.gov |
Biological Activities and Therapeutic Potential of 3 Methoxybenzenesulfonamide Derivatives
Antineoplastic Activity
The quest for novel anticancer agents has led to the investigation of various structurally diverse sulfonamide derivatives. researchgate.net Compounds incorporating the 3-methoxybenzenesulfonamide structure have shown considerable promise, interfering with tumor cell growth through mechanisms such as the inhibition of tubulin polymerization and carbonic anhydrase. researchgate.netresearchgate.net
A substantial body of research demonstrates the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. For instance, a series of 14-sulfonamide–tetrandrine derivatives, including one with a this compound moiety, exhibited potent inhibitory effects against cell lines such as MDA-MB-231 (breast), PC3 (prostate), WM9 (melanoma), HEL (erythroleukemia), and K562 (chronic myelogenous leukemia). nih.gov The anti-proliferative activities of these derivatives were significantly enhanced compared to the parent compound, tetrandrine. nih.gov
Another noteworthy derivative, N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (ABT-751), has been a focal point of research, showing activity as a tubulin polymerization inhibitor. mdpi.com Analogues of ABT-751 have also been developed and tested. researchgate.net Furthermore, novel benzofuran (B130515) derivatives have been synthesized, with the 2-methoxycarbonyl-3-(3′,4′,5′-trimethoxyanilino)-6-methoxybenzo[b]furan derivative (3g) showing exceptional potency, inhibiting cancer cell growth at nanomolar concentrations across seven different cancer cell lines, including Jurkat and HL-60. nih.gov Its activity was found to be greater than the reference compound combretastatin (B1194345) A-4 in five of the seven cell lines tested. nih.gov
Studies on coumarin (B35378) sulfonamide derivatives also highlight their potential. One such compound demonstrated potent inhibition against HCT-116 colon cancer cell growth with an IC50 value of 8 nM. d-nb.info Similarly, imidazole (B134444) derivatives bearing a benzenesulfonamide (B165840) moiety showed cytotoxicity against human triple-negative breast cancer (MDA-MB-231) and human malignant melanoma (IGR39) cell lines. mdpi.com The most effective of these compounds had a half-maximal effective concentration (EC50) of 20.5 ± 3.6 µM against the MDA-MB-231 cell line. mdpi.com
| Compound/Derivative Class | Cell Line | Cancer Type | IC50/EC50 Value (µM) | Reference |
|---|---|---|---|---|
| 14-(3-Nitrobenzenesulfonamide)tetrandrine (Compound 10) | PC3 | Prostate Cancer | 1.94 ± 0.11 | nih.gov |
| 14-(4-Bromobenzenesulfonamide)tetrandrine (Compound 8) | WM9 | Melanoma | 1.68 ± 0.22 | nih.gov |
| 14-(4-Bromobenzenesulfonamide)tetrandrine (Compound 8) | K562 | Chronic Myelogenous Leukemia | < Positive Control | nih.gov |
| 2-Methoxycarbonyl-3-(3′,4′,5′-trimethoxyanilino)-6-methoxybenzo[b]furan (3g) | Various (7 lines) | Various | 0.0003 - 0.027 | nih.gov |
| Benzenesulfonamide-imidazole derivative | MDA-MB-231 | Triple-Negative Breast Cancer | 20.5 ± 3.6 | mdpi.com |
| Benzenesulfonamide-imidazole derivative | IGR39 | Malignant Melanoma | 27.8 ± 2.8 | mdpi.com |
| Coumarin sulfonamide derivative (Scaffold 27) | HCT-116 | Colon Cancer | 0.008 | d-nb.info |
| Hydrazono based coumarin benzene (B151609) sulfonamide (Scaffold 31) | MCF-7 | Breast Cancer | 1.08 µg/mL | d-nb.info |
| 3-Amino-4-hydroxybenzenesulfonamide derivative (Compound 9) | U-87 | Glioblastoma | ~25 | mdpi.com |
| 3-Amino-4-hydroxybenzenesulfonamide derivative (Compound 12) | MDA-MB-231 | Triple-Negative Breast Cancer | ~20 | mdpi.com |
The therapeutic potential of this compound derivatives has been further substantiated through in vivo preclinical studies. The sulfonamide E7010, an analogue of ABT-751, demonstrated significant antitumor activity when administered orally against various rodent tumors and human tumor xenografts. researchgate.net In a mouse model, E7010 inhibited the growth of colon 38 carcinoma by 60-99%. researchgate.netresearchgate.net It was also active against M5076 fibrosarcoma and Lewis lung carcinoma. researchgate.net
In another study, a pyridazino[1,6-b]quinazolinone derivative (8p) was evaluated in an MGC-803 xenograft nude mouse model. researchgate.net It achieved a relative tumor growth inhibition of up to 55.9%. researchgate.net Similarly, a coumarin sulfonamide derivative (Scaffold 27) showed high antitumor activity in vivo against an HCT 116 xenograft. d-nb.info The potent vascular disrupting properties of the benzo[b]furan derivative 3g were also confirmed in vivo. nih.gov
While the development of resistance to chemotherapy is a major clinical challenge, the literature specifically detailing the activity of this compound derivatives against drug-resistant cancer cell lines is limited. However, the general class of sulfonamides has been investigated for its potential to overcome resistance mechanisms. nih.gov For instance, microarray analysis of the sulfonamide indisulam (B1684377) indicated that it downregulates several genes involved in drug resistance. researchgate.net This suggests a potential mechanism by which sulfonamide derivatives could be effective in resistant tumors, an area that warrants further dedicated investigation for the this compound subclass.
Antimicrobial Efficacy
The sulfonamide functional group is a well-established pharmacophore in antimicrobial agents, primarily known for inhibiting folic acid synthesis in bacteria. Derivatives of this compound have been explored for their efficacy against a range of microbial pathogens.
Derivatives of this compound have demonstrated notable antibacterial properties. A review of novel sulfonamides active against methicillin-resistant Staphylococcus aureus (MRSA) highlights several classes of compounds, including those not derived from the traditional 4-aminobenzenesulfonamide scaffold. nih.govtandfonline.com One study synthesized a series of 4,5-dimethoxy-benzenesulfonamides, which inhibited MRSA strains with Minimum Inhibitory Concentrations (MIC) between 10–80 μg/ml. tandfonline.com These compounds were also active against other Gram-positive and Gram-negative species. tandfonline.com
In another study, p-methoxybenzenesulfonamide derivatives were synthesized and showed a broad spectrum of activity, with relatively better performance against Gram-negative bacteria like Escherichia coli and Salmonella enteritidis compared to Gram-positive bacteria. tandfonline.com New para-methoxy benzene sulfonamide derivatives linked to amino acids also exhibited potent antibacterial properties. researchgate.net Research on phenothiazine-3-sulphonamide derivatives showed they possessed promising antimicrobial activity against both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Salmonella typhi) bacteria, with MIC values ranging from 1.0 to 3.5 mg/L. pandawainstitute.com
| Compound/Derivative Class | Pathogen | Activity (MIC) | Reference |
|---|---|---|---|
| 4,5-dimethoxy-benzenesulfonamides | MRSA | 10–80 μg/ml | tandfonline.com |
| p-methoxybenzenesulfonamide derivative (Compound 5) | E. coli | 100 μg/mL | tandfonline.com |
| p-methoxybenzenesulfonamide derivative (Compound 5) | S. enteritidis | 100 μg/mL | tandfonline.com |
| Phenothiazine-3-sulphonamide derivatives | S. aureus, S. pyogenes, E. coli, S. typhi | 1.0 - 3.5 mg/L | pandawainstitute.com |
| Thiazolone–benzenesulfonamides (4g, 4h) | S. aureus | Significant inhibition at 50 µg/mL | semanticscholar.org |
In addition to antibacterial action, this compound derivatives have been evaluated for their antifungal properties. smolecule.com A series of novel coumarin sulfonamide derivatives, including N-(3,4-dimethyl-2-oxo-2H-chromen-7-yl)-4-methoxybenzenesulfonamide, were designed and synthesized. mdpi.com Several of these compounds showed effective control against the fungus Botrytis cinerea, with inhibition rates comparable to the positive control, Osthole. mdpi.com
Furthermore, sulfonamide derivatives have been tested against human fungal pathogens. One study reported the fungistatic activity of a sulfonamide derivative against various Candida species, including C. glabrata, at concentrations between 0.125 and 1 mg/mL. mdpi.com Phenothiazine-3-sulphonamide derivatives also demonstrated excellent fungicidal activity against Aspergillus fumigatus. pandawainstitute.com
| Compound/Derivative Class | Pathogen | Activity | Reference |
|---|---|---|---|
| Coumarin sulfonamide (Compound 6q) | Botrytis cinerea | 78.2% inhibition at 50 μg/mL | mdpi.com |
| Coumarin sulfonamide (Compound 6r) | Botrytis cinerea | 81.6% inhibition at 50 μg/mL | mdpi.com |
| Sulfonamide derivative (Compound 3) | Candida spp. | MIC: 0.125 - 1 mg/mL | mdpi.com |
| Phenothiazine-3-sulphonamide derivatives | Aspergillus fumigatus | Excellent fungicidal activity | pandawainstitute.com |
Anti-Inflammatory Effects
Derivatives of this compound have demonstrated significant potential as anti-inflammatory agents. The sulfonamide moiety is considered a versatile pharmacophore in drug design, and its derivatives have been investigated for a range of pharmacological activities, including anti-inflammatory effects. nih.gov
A notable example is the gallic acid derivative, 3,4,5-trimethoxybenzenesulfonamide (B2839223) (3,4,5-TMBS). drugbank.comnih.govgoogleapis.com Studies have shown that 3,4,5-TMBS exhibits significant anti-inflammatory activity, comparable to the standard anti-inflammatory drug ibuprofen (B1674241) at concentrations of 100 nM and higher. drugbank.comnih.govgoogleapis.com The mechanism of this anti-inflammatory action is, at least in part, attributed to the inhibition of the cyclooxygenase-2 (COX-2) enzyme. drugbank.comnih.gov
In one study, 3,4,5-TMBS at a concentration of 50 µM showed high COX-2 inhibition, a key target for anti-inflammatory drugs. drugbank.comnih.govgoogleapis.com This is a significant finding, as the parent compound, gallic acid, showed low COX-2 inhibition at the same concentration. drugbank.comnih.govgoogleapis.com The phenol (B47542) sulfonamide moiety present in these derivatives is believed to play a role in inhibiting protein denaturation and suppressing inflammatory pathways. nih.gov Other research has pointed to 3-amino-N-isopropyl-4-methoxybenzenesulfonamide as a compound with potential anti-inflammatory properties, with in vitro studies indicating it can reduce the production of pro-inflammatory cytokines in activated immune cells. nih.gov Similarly, 4-chloro-N-cyclopentyl this compound is another derivative being explored for its potential anti-inflammatory effects. preprints.org
| Compound | Finding | Source |
|---|---|---|
| 3,4,5-trimethoxybenzenesulfonamide (3,4,5-TMBS) | Demonstrated significant anti-inflammatory activity comparable to ibuprofen at concentrations ≥100 nM. | drugbank.com, nih.gov, googleapis.com |
| 3,4,5-trimethoxybenzenesulfonamide (3,4,5-TMBS) | Exhibited high COX-2 inhibition at a concentration of 50 µM. | drugbank.com, nih.gov, googleapis.com |
| 3-amino-N-isopropyl-4-methoxybenzenesulfonamide | In vitro studies showed a reduction in the production of pro-inflammatory cytokines. | nih.gov |
| 4-chloro-N-cyclopentyl this compound | Investigated for potential anti-inflammatory effects. | preprints.org |
Antiviral Properties, Including HIV Protease and Reverse Transcriptase Inhibition
The sulfonamide scaffold is a key component in the design of various antiviral agents, particularly inhibitors of human immunodeficiency virus (HIV). google.com Derivatives of this compound have been incorporated into compounds designed to inhibit two critical enzymes in the HIV replication cycle: protease and reverse transcriptase. google.comgoogle.com
HIV Protease Inhibition
HIV protease is an essential enzyme that cleaves nascent viral polyproteins into functional proteins, a necessary step for viral maturation. google.com Inhibition of this enzyme is a highly successful strategy in antiretroviral therapy (ART). google.com Sulfonamide derivatives have been designed to act as non-peptidic HIV-1 protease inhibitors. These inhibitors are crafted to maximize interactions, such as hydrogen bonding and van der Waals forces, with the backbone atoms of the protease active site. This design strategy is crucial for achieving high potency and for combating the development of drug resistance.
For example, a 4-methoxyphenylsulfonyl-N-isobutylamide moiety has been used as the P2' ligand in the design of novel HIV protease inhibitors. google.com These compounds, which also feature a pseudo-symmetric N-benzyl hydroxyethylamine core, have shown potent in vitro activity against the native protease, with IC50 values in the nanomolar range. google.com
HIV Reverse Transcriptase Inhibition
HIV reverse transcriptase (RT) is the enzyme responsible for converting the viral RNA genome into DNA, which is then integrated into the host cell's genome. Inhibiting this enzyme prevents the virus from replicating.
Recent research has identified oxazole-benzenesulfonamide derivatives as a novel class of HIV-1 inhibitors that function by disrupting the interaction between HIV-1 RT and the cellular protein eukaryotic translation elongation factor 1A (eEF1A). This interaction is crucial for the early stages of viral replication, including reverse transcription. Specific oxazole-benzenesulfonamide compounds (referred to as C7, C8, and C9) were found to inhibit this protein-protein interaction in a dose-dependent manner. Importantly, these compounds were effective against wild-type HIV-1 and also against strains resistant to current non-nucleoside reverse transcriptase inhibitors (NNRTIs), suggesting a new mechanism to combat drug-resistant HIV.
Additionally, dual inhibitors targeting both HIV-1 protease and reverse transcriptase have been designed by linking a coumarin fragment (known for RT inhibition) to a fragment of the antiretroviral drug darunavir (B192927) (a protease inhibitor), which contains a sulfonamide group.
| Target | Compound Class/Moiety | Mechanism/Finding | Source |
|---|---|---|---|
| HIV Protease | Sulfonamide derivatives | Act as non-peptidic inhibitors designed to maximize interactions with the protease backbone to combat drug resistance. | |
| HIV Protease | 4-methoxyphenylsulfonyl-N-isobutylamide | Used as a P2' ligand in potent protease inhibitors with IC50 values in the nanomolar range. | google.com |
| HIV Reverse Transcriptase | Oxazole-benzenesulfonamide derivatives | Inhibit the interaction between HIV-1 RT and cellular eEF1A, reducing viral replication of both wild-type and NNRTI-resistant strains. | |
| HIV Protease & Reverse Transcriptase (Dual) | Coumarin-darunavir hybrids | Designed as dual inhibitors by linking a coumarin (RT inhibitor) to a sulfonamide-containing protease inhibitor fragment. |
Diuretic Applications and Management of Hyponatremia
Benzenesulfonamide derivatives are the chemical basis for several classes of diuretics, which are drugs that increase urine output. While traditional diuretics can sometimes cause electrolyte imbalances like hyponatremia (low sodium levels in the blood), novel sulfonamide-based compounds are being investigated for their potential to induce diuresis while managing this condition. drugbank.compreprints.org
A recent study focused on a novel diarylamide urea (B33335) transporter (UT) inhibitor, E3, which was developed through structural modification of a benzenesulfonamide derivative. drugbank.com This compound, 5-acetyl-N-(3-(phenylsulfonamido)phenyl)furan-2-carboxamide (E3), demonstrated significant oral diuretic activity in both mice and rats without causing significant electrolyte excretion disorders. drugbank.com
The mechanism of action involves the inhibition of urea transporters, primarily UT-A1, in the kidney. drugbank.com By inhibiting these transporters, the compound reduces the reabsorption of urea, leading to an osmotic diuresis—an increase in urine flow due to excess substances in the kidney tubules. drugbank.com
Crucially, this novel compound was shown to be effective in a rat model of the syndrome of inappropriate antidiuretic hormone secretion (SIADH), a condition that often leads to hyponatremia. drugbank.com The diarylamide E3 significantly ameliorated hyponatremia through its diuretic effect. drugbank.com This suggests that structurally optimized benzenesulfonamide derivatives have the potential to be developed into a new class of oral diuretics specifically for the treatment of hyponatremia. drugbank.com
Other Pharmacological Activities
Antidiabetic Potential
Benzenesulfonamide derivatives have emerged as a promising scaffold for the development of new antidiabetic agents. The structural similarities to sulfonylureas, a well-established class of oral hypoglycemic drugs, have prompted research into their potential to lower blood glucose levels.
Studies have reported the synthesis of novel N-(4-phenylthiazol-2-yl) benzenesulfonamide derivatives that exhibit significant hypoglycemic activity in diabetic rat models. Certain compounds in this series were found to cause a notable reduction in blood glucose levels when administered orally. Another area of investigation involves thiazolidinone derivatives that incorporate a sulfonamide moiety. In vitro assays have shown that some of these synthesized compounds exhibit excellent inhibitory activity against the α-amylase enzyme, which is a target for controlling post-meal blood sugar spikes.
Furthermore, derivatives of paeonol, a natural compound with known antidiabetic effects, have been synthesized to include an aminothiazole and a methoxybenzenesulfonamide group. For example, N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide is one such derivative that has been explored for various biological activities. These findings suggest that the benzenesulfonamide scaffold, including structures with a methoxy (B1213986) substitution, serves as a valuable template for designing new potential antidiabetic drugs.
| Compound Class | Mechanism/Finding | Source |
|---|---|---|
| N-(4-phenylthiazol-2-yl) benzenesulfonamides | Showed significant reduction in blood glucose in diabetic rat models. | |
| Thiazolidinone derivatives with a sulfonamide moiety | Demonstrated excellent in vitro inhibitory activity against the α-amylase enzyme. | |
| Aminothiazole-paeonol derivatives with a methoxybenzenesulfonamide group | Synthesized and investigated for biological activities, building on the known antidiabetic effects of paeonol. |
Antiallergic Applications
The therapeutic potential of this compound derivatives extends to the field of antiallergic agents. Certain heterocyclic compounds incorporating the this compound structure have been developed and investigated for their utility in treating allergic diseases.
A patent for pyrazolopyrimidinone (B8486647) derivatives describes compounds that have a phosphodiesterase (PDE) inhibiting action. Specifically, these compounds are noted as PDE7 inhibitors, which are considered useful for treating various allergic, inflammatory, or immunological diseases where T cells are involved. Among the examples of these pyrazolopyrimidinone derivatives are several that contain a this compound group as a key part of their structure. This indicates a direct application of the this compound scaffold in the design of compounds with potential antiallergic properties. Phthalazine derivatives, known to have antihistaminic effects useful in treating conditions like allergic rhinitis, have also been combined with sulfonamide structures in medicinal chemistry research.
Neuroleptic Effects
Derivatives of this compound have been explored for their potential as neuroleptic agents, primarily through their action as dopamine (B1211576) receptor antagonists. Research into substituted 6-methoxysalicylamides, which share structural similarities, has shown that these compounds can act as potent blockers of [3H]spiperone binding and inhibit the apomorphine (B128758) syndrome in rats, indicative of antidopaminergic properties. nih.gov Specifically, the presence of a lipophilic substituent para to the methoxy group and an (S)-N-(1-alkyl-2-pyrrolidinyl)methyl side chain were found to be crucial for in vivo activity. nih.gov This suggests that the this compound core could be a key element in designing novel antipsychotic drugs.
The mechanism of action for many atypical antipsychotics involves antagonism of both D2 dopamine receptors and 5-HT2A serotonin (B10506) receptors. ijpsr.info This dual action is believed to contribute to their efficacy against psychotic symptoms with a reduced risk of extrapyramidal side effects compared to typical antipsychotics. ijpsr.infonih.gov While direct studies on this compound derivatives as neuroleptics are not extensively detailed in the provided results, the known antidopaminergic activity of structurally related compounds provides a strong rationale for their investigation in this therapeutic area. nih.gov
Anticonvulsant Properties
Several derivatives of this compound have demonstrated significant anticonvulsant activity. A study involving a series of 4-thiazolidinones with a sulfonamide group, including 5-Bromo-N-[2-(3-hydroxyphenyl)-2-methyl-4-oxo-1,3-thiazolidin-3-yl]-2-methoxy benzenesulfonamide, showed promising results in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. tandfonline.comresearchgate.net
The anticonvulsant effects of sulfonamides are often attributed to their ability to inhibit carbonic anhydrase (CA) isozymes, a mechanism shared by established antiepileptic drugs like acetazolamide (B1664987) and topiramate. nih.gov The incorporation of a sulfonamide moiety into various molecular scaffolds is a recognized strategy for developing new anticonvulsant agents. nih.gov The structural features of the this compound derivatives, particularly when combined with other pharmacologically active groups like thiazolidinones, appear to contribute to their potential as antiepileptic drugs. tandfonline.comresearchgate.net
| Compound | Seizure Model | Activity |
| 5-Bromo-N-[2-(3-hydroxyphenyl)-2-methyl-4-oxo-1,3-thiazolidin-3-yl]-2-methoxy benzenesulfonamide (4c) | MES, scPTZ | Promising |
| 5-Bromo-N-[2-(4-chlorophenyl)-2-methyl-4-oxo-1,3-thiazolidin-3-yl]-2-methoxy benzenesulfonamide (4m) | MES, scPTZ | Promising |
| 5-Bromo-N-[2-(2,4-dichlorophenyl)-2-methyl-4-oxo-1,3-thiazolidin-3-yl]-2-methoxy benzenesulfonamide (4o) | MES, scPTZ | Promising |
Table showing the anticonvulsant activity of selected this compound derivatives.
Inhibition of Platelet Aggregation
Derivatives of this compound have been identified as inhibitors of platelet aggregation, a key process in thrombosis. nih.gov Research has shown that certain 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives can effectively inhibit PAR-4 induced platelet aggregation and calcium mobilization in human platelets. nih.gov This activity is significant as platelet activation plays a crucial role in cardiovascular diseases. frontiersin.orgaccscience.com
The mechanism of action for some of these derivatives is linked to the inhibition of the 12-lipoxygenase (12-LOX) enzyme. nih.gov By inhibiting 12-LOX, these compounds can reduce the production of 12-hydroxyeicosatetraenoic acid (12-HETE), a signaling molecule involved in platelet aggregation. nih.govnih.gov The ability of these compounds to inhibit platelet aggregation suggests their potential as novel anti-thrombotic agents. nih.gov
Modulation of Eicosanoid Metabolism (e.g., Reduction of 12-HETE)
Eicosanoids are a class of signaling molecules derived from the oxidation of fatty acids, and they play a critical role in inflammation and other physiological processes. wikipedia.orgfrontiersin.orgyoutube.com The this compound scaffold has been incorporated into molecules designed to modulate eicosanoid metabolism, particularly by inhibiting the 12-lipoxygenase (12-LOX) enzyme. nih.gov
The inhibition of 12-LOX leads to a reduction in the production of 12-hydroxyeicosatetraenoic acid (12-HETE). nih.gov 12-HETE is a bioactive lipid that has been implicated in a variety of pathological processes, including inflammation, cell proliferation, and platelet aggregation. nih.govontosight.aifoodb.ca A study on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives demonstrated that they could effectively reduce 12-HETE levels in β-cells. nih.gov This modulation of eicosanoid metabolism highlights the therapeutic potential of these compounds in diseases where 12-LOX and 12-HETE play a significant role. nih.gov
| Derivative Scaffold | Target Enzyme | Effect on Eicosanoid Metabolism |
| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | 12-Lipoxygenase (12-LOX) | Reduction of 12-HETE |
Table summarizing the modulation of eicosanoid metabolism by this compound derivatives.
Potential in Chronic Pruritus and Cough Treatment
The therapeutic potential of this compound derivatives extends to the treatment of chronic pruritus and cough. Chronic pruritus, or itch lasting six weeks or longer, is a distressing symptom associated with various dermatological, systemic, and neurological conditions. nih.govijdvl.commedicaljournals.se One notable derivative, Gefapixant (B1671419) (also known as AF-219), which incorporates a 5-(2,4-diaminopyrimidin-5-yloxy)-4-isopropyl-2-methoxy-benzenesulfonamide structure, is a selective antagonist of the P2X3 receptor. researchgate.netscispace.com The P2X3 receptor is implicated in the sensitization of the cough reflex and the transmission of itch signals. scispace.comnih.gov By blocking this receptor, Gefapixant has shown efficacy in reducing cough frequency in clinical trials for refractory chronic cough. researchgate.netscispace.com
The involvement of P2X3 receptors in sensory nerve activation suggests a broader potential for antagonists like Gefapixant in treating conditions characterized by sensory hypersensitivity, including chronic pruritus. scispace.comnih.gov The development of P2X3 receptor antagonists containing the this compound moiety represents a promising avenue for addressing the unmet needs of patients suffering from chronic cough and potentially chronic pruritus. scispace.comgoogle.com
Preclinical and Translational Studies
In Vitro Pharmacological Assays
In vitro assays are experiments conducted in a controlled environment outside of a living organism, such as in a test tube or culture dish. They are essential for the initial screening and characterization of a compound's biological effects at the cellular and molecular level.
Cytotoxicity and Cell Proliferation Assays (e.g., GI50)
Cytotoxicity and cell proliferation assays are used to determine a compound's ability to kill cells or inhibit their growth. The GI50 value, for instance, is the concentration of a compound that causes 50% inhibition of cell growth. These assays are a cornerstone of anticancer drug discovery.
While the broader class of benzenesulfonamides has been extensively studied for cytotoxic effects against various cancer cell lines, a detailed review of scientific literature did not yield specific GI50 values or dedicated cytotoxicity and cell proliferation data for the compound 3-Methoxybenzenesulfonamide itself. Studies on related but more complex molecules, such as N-sulfonyl-aminobiaryl derivatives containing a methoxy-benzenesulfonamide moiety, have shown significant antiproliferative activity. nih.govconsensus.apptmu.edu.tw For example, certain diarylsulphonamides have demonstrated potent cytotoxic effects, particularly against human breast adenocarcinoma MCF7 cells. nih.gov However, these findings are related to derivatives and not the parent compound .
Enzyme Inhibition Assays (e.g., IC50)
Enzyme inhibition assays measure the ability of a compound to block the activity of a specific enzyme. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an inhibitor required to reduce the enzyme's activity by 50%. juniperpublishers.comkhanacademy.orgnih.govlibretexts.orgyoutube.com The sulfonamide functional group is a well-known pharmacophore, particularly for its ability to inhibit carbonic anhydrases (CAs). researchgate.netmedchemexpress.comnih.gov
Despite the known activity of the sulfonamide class as carbonic anhydrase inhibitors, specific IC50 values for this compound against various CA isoforms or other enzymes were not found in the reviewed literature. Research in this area tends to focus on more complex sulfonamide derivatives designed to achieve higher potency and selectivity for specific enzyme targets. aatbio.comnih.gov
Antimicrobial Susceptibility Testing (e.g., Minimum Inhibitory Concentration)
Antimicrobial susceptibility tests are performed to determine the effectiveness of a compound against microorganisms. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium or fungus after a set incubation period. nih.govlitfl.comqlaboratories.comnih.gov Sulfa drugs, which are sulfonamides, were among the first synthetic antimicrobial agents. mdpi.comfrontiersin.org
Cell-Based Phenotypic Screening
Phenotypic screening involves testing compounds in cell-based models to identify agents that induce a desired change in the cell's phenotype, or observable characteristics, without a preconceived target. acs.orgfrontiersin.orgnih.govnih.govuniversiteitleiden.nl This approach is valuable for discovering compounds with novel mechanisms of action.
There is no specific information available in the public domain regarding the inclusion or outcomes of this compound in any cell-based phenotypic screening campaigns.
In Vivo Pharmacological Models
In vivo studies are conducted in living organisms, most commonly animal models, to understand the effects of a compound in a whole, functioning biological system.
Efficacy Studies in Animal Disease Models
Efficacy studies in animal models of human diseases are critical for evaluating the potential therapeutic utility of a drug candidate. These studies assess whether a compound can produce the desired therapeutic effect in a living organism.
No published in vivo efficacy studies in animal disease models for the compound this compound were identified during the literature review. Research on related, more complex sulfonamide derivatives has shown in vivo antitumor activity in xenograft models, but this data cannot be directly extrapolated to this compound. nih.gov
Mechanistic Investigations in Genetically Modified Animal Models
There is currently a lack of publicly available scientific literature detailing mechanistic investigations of this compound in genetically modified animal models. The use of such models is a crucial step in modern drug discovery to understand the specific molecular targets and pathways through which a compound exerts its effects. These studies often involve transgenic or knockout models where a particular gene of interest is altered to elucidate its role in the compound's mechanism of action. Future research employing genetically engineered models would be invaluable in clarifying the precise biological activities of this compound.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Evaluations
Bioavailability Assessment
There is no specific information available regarding the bioavailability of this compound. Bioavailability refers to the fraction of an administered dose of an unchanged drug that reaches the systemic circulation. researchgate.netmdpi.com For orally administered drugs, bioavailability is influenced by factors such as aqueous solubility, membrane permeability, and first-pass metabolism in the gut wall and liver. mdpi.com The bioavailability of sulfonamide-containing drugs can vary widely depending on their physicochemical properties.
Comprehensive Toxicity Profiling (e.g., Acute, Subacute, Genotoxicity, Cardiotoxicity)
A comprehensive toxicity profile for this compound is not available in the published literature. Toxicity studies are essential to identify potential safety concerns before a compound can be considered for clinical development.
Acute and Subacute Toxicity: There is no specific data on the acute or subacute toxicity of this compound. Acute toxicity studies typically involve the administration of a single high dose to animals to determine the immediate effects and the median lethal dose (LD50). canada.ca Subacute studies involve repeated dosing over a shorter period (e.g., 28 days) to evaluate potential target organ toxicity.
Genotoxicity: No genotoxicity data for this compound has been reported. Genotoxicity is typically assessed using a battery of tests, including the bacterial reverse mutation assay (Ames test), to evaluate a compound's potential to cause DNA mutations. nelsonlabs.comresearchgate.netnih.govyoutube.comsemanticscholar.org
Cardiotoxicity: There is no available information on the potential cardiotoxicity of this compound. A key in vitro assay for assessing cardiotoxicity risk is the hERG (human Ether-à-go-go-Related Gene) assay, which evaluates the compound's potential to block the hERG potassium ion channel, an effect that can lead to a potentially fatal cardiac arrhythmia. fujifilmcdi.comnih.govnih.govresearchgate.netriken.jp
Progression of Related Sulfonamide Compounds through Clinical Development Phases
While specific clinical development information for this compound is not available, several other sulfonamide-containing compounds have progressed through various phases of clinical trials, demonstrating the therapeutic potential of this chemical class.
Chloroquinoxaline Sulfonamide (CQS): This halogenated heterocyclic sulfanilamide (B372717) underwent a Phase I clinical trial where it was administered intravenously to patients with various solid tumors. The study established the dose-limiting toxicity to be hypoglycemia associated with hyperinsulinemia. aacrjournals.org
E7070: This novel sulfonamide has been evaluated in Phase I clinical studies with different administration schedules. In one study, it was given as a 5-day continuous infusion, with neutropenia and thrombocytopenia being the dose-limiting toxicities. nih.gov Another Phase I trial assessed a 1-hour infusion every three weeks, which also identified neutropenia and thrombocytopenia as dose-limiting. nih.gov
SLC-0111: This compound, a carbonic anhydrase IX inhibitor with a benzenesulfonamide (B165840) structure, has entered Phase I clinical trials. It is being investigated for its potential to enhance the efficacy of traditional chemotherapeutic agents in treating cancers such as breast and colorectal cancer. rsc.org
Other Benzenesulfonamide Derivatives: Numerous benzenesulfonamide derivatives have been synthesized and evaluated in preclinical studies for a range of therapeutic areas, including as anticancer and antimicrobial agents. rsc.orgnih.govnih.govtandfonline.commdpi.com Some of these have shown promising activity and selectivity in vitro, suggesting potential for future clinical development. For instance, certain derivatives have demonstrated potent inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. nih.gov The historical development of sulfonamides also includes their use as antibacterial agents and for the treatment of diabetes. openaccesspub.orgbrill.com
Advanced Research Infrastructures and Data Resources
Utilization of Compound Libraries and Chemical Databases (e.g., ChEMBL, PubChem)
Chemical databases are essential repositories for the storage and retrieval of information on chemical structures, properties, and biological activities. PubChem and ChEMBL are two of the most prominent public-access databases utilized by the scientific community.
3-Methoxybenzenesulfonamide is a chemical compound with the molecular formula C7H9NO3S. It is cataloged in the PubChem database with the Compound Identification (CID) number 14763060 and the Chemical Abstracts Service (CAS) number 58734-57-9 fishersci.be. The compound is also known as MBSA and is recognized as a versatile building block in chemical synthesis, particularly within the pharmaceutical industry for the development of various biologically active molecules aaronchem.com. Its utility as an intermediate is noted in the preparation of diverse chemical structures aaronchem.com.
While this compound is present in chemical supplier catalogs and is identifiable in the PubChem database, a specific entry for this compound under its CAS number (58734-57-9) is not found in the ChEMBL database, a manually curated database of bioactive molecules with drug-like properties ebi.ac.uk. The isomers, 2-methoxy-benzenesulfonamide and 4-methoxybenzenesulfonamide, are listed in some databases, but this compound itself appears to be less frequently documented in bioactivity-focused databases nih.govchemscene.com.
There is no readily available public information to suggest that this compound is a component of major publicly accessible or commercially available screening libraries designed for high-throughput screening campaigns. Such libraries are critical for the initial stages of drug discovery, where large numbers of diverse compounds are tested to identify "hits" against a biological target. The absence of this compound from these prominent bioactivity databases and documented screening collections suggests that it is more commonly utilized as a synthetic intermediate rather than a compound that has undergone extensive biological screening.
Table 1: Database Information for this compound
| Database / Identifier | Value |
|---|---|
| PubChem CID | 14763060 fishersci.be |
| CAS Number | 58734-57-9 fishersci.bebldpharm.com |
| Molecular Formula | C7H9NO3S fishersci.bebldpharm.com |
| Molecular Weight | 187.22 g/mol fishersci.bebldpharm.com |
| ChEMBL ID | Not Available |
Collaborative Research Initiatives in Sulfonamide Drug Discovery
Collaborative research initiatives, often involving academia, industry, and government institutions, are crucial for tackling complex scientific challenges in drug discovery. These collaborations facilitate the sharing of resources, expertise, and data, which can accelerate the development of new medicines.
The sulfonamide scaffold is a well-established and important structural motif in medicinal chemistry, leading to a wide range of approved drugs nih.govnih.govopenaccesspub.org. Consequently, there are numerous collaborative efforts focused on the discovery and development of novel sulfonamide-based therapeutics. These initiatives often leverage shared compound libraries and integrated data platforms to identify new drug candidates.
However, there is no specific mention of this compound in the context of large-scale collaborative drug discovery projects documented in the public domain. Its primary role as a synthetic building block means it is more likely to be used in the foundational stages of chemical synthesis within individual research groups or companies rather than being a central compound of interest in a major collaborative initiative.
Future Perspectives and Unaddressed Research Avenues
Identification of Novel Molecular Targets and Signaling Pathways
While the broader class of sulfonamides is known to target enzymes like carbonic anhydrases, the specific molecular interactions of 3-Methoxybenzenesulfonamide are less understood. nih.gov Future research should prioritize the identification of novel molecular targets and the elucidation of the signaling pathways it may modulate. The presence of the sulfonamide group suggests potential inhibitory activity against various enzymes. smolecule.com For instance, derivatives of benzenesulfonamide (B165840) have shown potent and selective inhibition of 12-lipoxygenase (12-LOX), an enzyme implicated in inflammation, diabetes, and cancer. nih.gov
Furthermore, the Wnt/β-catenin and PI3K/mTOR signaling pathways, which are often dysregulated in cancer, are promising areas of investigation. acs.org Screening this compound against a panel of kinases and other enzymes could reveal unexpected activities. Understanding how the methoxy (B1213986) group at the meta position influences target binding and specificity will be crucial in this endeavor.
Table 1: Potential Molecular Targets for this compound
| Target Class | Specific Examples | Rationale |
|---|---|---|
| Enzymes | Carbonic Anhydrases (e.g., CA IX, CA XII), 12-Lipoxygenase, Kinases (e.g., PI3K) | Known activity of benzenesulfonamide derivatives. nih.govnih.gov |
Rational Design of Derivatives with Enhanced Selectivity and Reduced Off-Target Effects
The rational design of derivatives based on the this compound scaffold is a key avenue for future research. The goal is to enhance selectivity for specific molecular targets while minimizing off-target effects. The position of the methoxy group is known to influence the biological activity and solubility of related compounds. smolecule.com Computational modeling and molecular docking studies can predict how modifications to the this compound structure will affect its binding to target proteins. nih.gov
Structure-activity relationship (SAR) studies will be instrumental in guiding the synthesis of new derivatives. For example, the addition of different functional groups to the aromatic ring or the sulfonamide nitrogen could significantly alter the compound's inhibitory profile. nih.gov The aim is to create a library of this compound derivatives with a range of activities and selectivities, allowing for the fine-tuning of their therapeutic properties.
Development of this compound-Based Compounds for Emerging Therapeutic Challenges (e.g., Multi-Drug Resistance)
A significant challenge in modern medicine is the rise of multi-drug resistance (MDR) in both cancer and infectious diseases. Benzenesulfonamide derivatives have shown potential in overcoming MDR in certain cancer cells. acs.org This suggests that this compound could serve as a starting point for the development of novel agents that can circumvent resistance mechanisms.
Future research should explore the efficacy of this compound and its derivatives against MDR strains of bacteria and resistant cancer cell lines. Investigating the potential for these compounds to act as efflux pump inhibitors or to modulate signaling pathways involved in drug resistance could open up new therapeutic strategies.
Exploration of New Application Areas Beyond Current Therapeutic Focus
The therapeutic applications of sulfonamides are well-established in areas such as antibacterial therapy and diuretics. smolecule.com However, the unique properties of this compound may lend themselves to novel applications. For instance, some sulfonamides exhibit anti-inflammatory and analgesic properties. smolecule.com The anti-cancer potential of benzenesulfonamide derivatives is also an active area of research, with some compounds showing cytotoxic activity against various cancer cell lines. nih.gov
Further screening of this compound in a broad range of biological assays could uncover unexpected therapeutic uses. This could include applications in neurodegenerative diseases, metabolic disorders, or even as agricultural agents like pesticides or herbicides. smolecule.com
Computational and Experimental Synergy in Accelerating Drug Discovery
The synergy between computational and experimental approaches is crucial for accelerating the drug discovery process for this compound-based compounds. In silico methods, such as molecular docking and virtual screening, can rapidly identify potential targets and prioritize compounds for synthesis and biological evaluation. nih.govnih.gov
Experimental techniques, including enzyme inhibition assays and cell-based studies, can then validate the computational predictions and provide crucial data for refining the molecular models. nih.gov This iterative cycle of computational design and experimental testing will be essential for the efficient development of new therapeutic agents derived from the this compound scaffold.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| N-(3-Methoxybenzoyl)-2-methylbenzenesulfonamide |
Q & A
What are the key synthetic methodologies for preparing 3-methoxybenzenesulfonamide derivatives, and how do reaction conditions influence yields?
Basic Research Focus
The synthesis of this compound derivatives typically involves sulfonylation reactions. A common approach includes coupling sulfonyl chlorides with amines under basic conditions. For example, 4-(3-(5-chloro-2-methoxybenzamido)propyl)benzenesulfonyl chloride was synthesized via activation of carboxylic acids with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), followed by column chromatography purification (37–73% yields) . Reaction optimization, such as temperature control (e.g., 0°C for carbodiimide activation) and solvent selection (e.g., dichloromethane), significantly impacts purity and yield.
What analytical techniques are critical for characterizing this compound derivatives, and how do they resolve structural ambiguities?
Basic Research Focus
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming structural integrity. For instance, ^{1}H and ^{13}C NMR data for 5-chloro-2-methoxy-N-phenethylbenzamide (35) revealed distinct chemical shifts for methoxy (-OCH₃) and sulfonamide (-SO₂NH₂) groups, enabling differentiation between regioisomers . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups. For advanced cases, X-ray crystallography may resolve conformational ambiguities in solid-state structures.
How can researchers design this compound analogues to enhance biological activity, such as NLRP3 inflammasome inhibition or dopamine receptor agonism?
Advanced Research Focus
Structure-activity relationship (SAR) studies guide rational design. For NLRP3 inflammasome inhibitors, introducing electron-withdrawing groups (e.g., chlorine) at the 5-position of the benzene ring improves binding affinity . In dopamine D₃ receptor agonists like compound 26 , cyclobutyl and tetrahydrobenzo[d]thiazole moieties enhance selectivity, as confirmed by receptor-binding assays and molecular docking . Computational tools (e.g., molecular dynamics simulations) predict interactions with target proteins, reducing trial-and-error synthesis.
How should researchers address contradictions in biological activity data for this compound derivatives across different assays?
Advanced Research Focus
Discrepancies often arise from assay-specific conditions. For example, N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070) showed G1/S phase arrest in cancer cells via COMPARE analysis but exhibited dual mechanisms in microarray-based gene expression profiling . To resolve contradictions:
- Use orthogonal assays (e.g., flow cytometry for cell cycle analysis and transcriptomics for pathway mapping).
- Validate findings in multiple cell lines (e.g., NCI-60 panel) to account for genetic heterogeneity.
- Control for off-target effects using knockout models or competitive binding studies.
What strategies optimize reaction conditions for sulfonamide functionalization, such as substitutions or oxidations?
Advanced Research Focus
Key parameters include:
- Substitution reactions : Use nucleophiles (e.g., NH₃, CH₃OH) under basic conditions (pH 9–11) to replace sulfonyl chloride groups. For example, 2-fluoro-6-methoxybenzenesulfonamide was synthesized via amine substitution with >50% yield .
- Oxidation/Reduction : Oxidize amino groups to nitro derivatives using KMnO₄ or reduce sulfonamides with LiAlH₄ for downstream applications .
- Scale-up : Monitor temperature and pressure in continuous-flow reactors to maintain reproducibility .
How can researchers leverage structural insights to improve the pharmacokinetic properties of this compound-based therapeutics?
Advanced Research Focus
Modifications to enhance bioavailability and metabolic stability include:
- Lipophilicity adjustment : Introduce alkyl chains (e.g., phenethyl groups) to improve membrane permeability .
- Metabolic blocking : Fluorinate aromatic rings to slow CYP450-mediated oxidation .
- Prodrug design : Convert sulfonamides to ester prodrugs (e.g., methyl esters) for enhanced oral absorption, as seen in antitumor agent E7010 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
